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Compound of Interest

Compound Name: Avinza

Cat. No.: B8383307 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize

the side effects of Avinza (morphine sulfate extended-release capsules) in experimental

subjects.

Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during experiments

involving Avinza.

Issue: Subject exhibits signs of respiratory depression (e.g., decreased respiratory rate,

shallow breathing).

Answer:

Respiratory depression is a serious, dose-dependent side effect of morphine.[1] Immediate

action is required.

Immediate Mitigation:

Administer Naloxone: Naloxone is a non-selective, competitive opioid antagonist that can

rapidly reverse respiratory depression.[2][3] The required dose will depend on the degree

of respiratory depression and the dose of morphine administered.[4][5] Titrate to effect,

starting with a low dose to avoid precipitating withdrawal in dependent subjects.[2]
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Provide Ventilatory Support: If necessary, provide mechanical ventilation to ensure

adequate oxygenation.[2]

Preventative Measures for Future Experiments:

Dose Adjustment: Reduce the dose of Avinza by 25-50% in subsequent experiments.[4]

Adjuvant Analgesics: Consider the use of non-opioid analgesics to reduce the required

dose of morphine.

5-HT1A Receptor Agonists: Preclinical studies suggest that 5-HT1A receptor agonists can

attenuate opioid-induced respiratory depression.[6][7] However, some may also reduce

analgesia.[7]

Issue: Subject displays symptoms of nausea and/or vomiting (in relevant animal models, e.g.,

pica in rats, emesis in ferrets).

Answer:

Opioid-induced nausea and vomiting (OINV) is a common side effect mediated by the

chemoreceptor trigger zone (CTZ) and the vestibular apparatus.[8][9][10]

Symptomatic Management:

Antiemetics: Administer an antiemetic agent. The choice of agent should target the likely

mechanism.

Dopamine (D2) Receptor Antagonists (e.g., phenothiazines): Effective for OINV by

acting on the CTZ.[10]

Serotonin (5-HT3) Receptor Antagonists (e.g., ondansetron): Also act on the CTZ.[11]

Antihistamines and Anticholinergics: Useful if vestibular involvement is suspected

(motion-induced nausea).

Experimental Design Considerations:

Dose Titration: Start with a lower dose of Avinza and titrate upwards slowly.
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Opioid Rotation: Consider using a different opioid, as individual subjects may have varying

sensitivities.

Issue: Subject develops constipation (e.g., reduced fecal output, harder stools).

Answer:

Opioid-induced constipation (OIC) is a persistent side effect resulting from morphine's action on

µ-opioid receptors in the gastrointestinal tract, which reduces motility.[12]

Prophylactic and Treatment Strategies:

Laxatives: A combination of a stool softener and a stimulant laxative is often effective.

Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs): These drugs (e.g.,

methylnaltrexone, naloxegol) block the peripheral effects of opioids in the gut without

affecting central analgesia.[13][14][15]

Experimental Monitoring:

Monitor fecal output and consistency regularly.

Utilize a gastrointestinal transit assay to quantify the severity of constipation.[16]

Issue: Subject shows signs of neurotoxicity (e.g., allodynia, hyperalgesia, seizures).

Answer:

Opioid-induced neurotoxicity can manifest as a paradoxical increase in pain sensitivity or more

severe neurological symptoms.

Management Strategies:

Dose Reduction: Lowering the morphine dose is the first-line approach.

Opioid Rotation: Switching to a different class of opioid may alleviate neurotoxic effects.
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Hydration: Ensure the subject is well-hydrated, as dehydration can exacerbate

neurotoxicity.

Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Avinza observed in clinical trials?

A1: The most frequently reported adverse events in clinical trials for Avinza (occurring in >10%

of patients) are constipation, nausea, somnolence, vomiting, and headache.

Q2: How can I quantify the severity of respiratory depression in my animal model?

A2: Whole-body plethysmography is a common non-invasive method to monitor respiratory

parameters in rodents. Key metrics to measure include respiratory frequency (breaths/minute),

tidal volume, and minute ventilation. A significant decrease in these parameters following

Avinza administration indicates respiratory depression.

Q3: Is there a standardized protocol for inducing constipation in a mouse model to test

mitigation strategies?

A3: Yes, a common method is to administer loperamide, a µ-opioid receptor agonist, to induce

constipation.[12][17][18] Fecal pellet output (number and weight) and gastrointestinal transit

time (using a charcoal meal) are then measured to quantify the severity of constipation and the

efficacy of any intervention.[12][16]

Q4: What is the mechanism of action of PAMORAs in treating opioid-induced constipation?

A4: Peripherally acting µ-opioid receptor antagonists (PAMORAs) are designed to have limited

ability to cross the blood-brain barrier.[14] They selectively block µ-opioid receptors in the

gastrointestinal tract, thereby reversing the inhibitory effects of morphine on gut motility and

secretion without compromising its analgesic effects in the central nervous system.[13][15]

Q5: Can tolerance develop to the side effects of Avinza?

A5: Tolerance often develops to some side effects of morphine, such as nausea and sedation,

with chronic administration. However, tolerance to constipation develops much more slowly, if

at all.
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Data Presentation
Table 1: Incidence of Common Adverse Events with Avinza in Clinical Trials

Adverse Event Incidence

Constipation >10%

Nausea >10%

Somnolence >10%

Vomiting >10%

Headache >10%

Peripheral Edema 5-10%

Diarrhea 5-10%

Abdominal Pain 5-10%

Dry Mouth 5-10%

Insomnia 5-10%

Table 2: Efficacy of PAMORAs in a Preclinical Model of Opioid-Induced Constipation
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Compound Dose Animal Model
Efficacy
Measure

Result

Alvimopan
0.5 mg twice

daily

Human (non-

cancer pain)

>3 spontaneous

bowel

movements/wee

k

72% of patients

(vs. 48%

placebo)[15]

Methylnaltrexone Varies
Human

(postsurgical)

Bowel movement

within 2 hours

33.3% of patients

(vs. 0% placebo)

[13]

Naldemedine
0.2 mg once

daily

Human (non-

cancer pain)

Increase in

spontaneous

bowel

movements

Significantly

greater than

placebo[19]

Naloxegol 25 mg once daily
Human (non-

cancer pain)

Increase in

spontaneous

bowel

movements

Significantly

greater than

placebo[19]

Table 3: Dose-Response of Naloxone for Reversal of Morphine-Induced Respiratory

Depression
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Opioid Naloxone Dose
Animal
Model/Setting

Effect on
Respiratory
Depression

Morphine 0.4 mg IV Human volunteers

Rapid but short-lived

reversal

(renarcotization after

30 min)[1]

Morphine
3.66 µg/kg bolus +

infusion
Human volunteers

Partial reversal of

respiratory and

sedative effects[4]

Buprenorphine 1 mg IV Human volunteers Little effect[4]

Buprenorphine 5-10 mg IV Human volunteers

Reversal of

respiratory

depression[4]

Fentanyl 0.4 mg IV Human volunteers
Rapid and complete

reversal[1]

Experimental Protocols
Protocol 1: Assessment of Morphine-Induced Respiratory Depression and Naloxone Reversal

in Rats

Animal Model: Adult Sprague-Dawley rats.

Housing: Individually housed with ad libitum access to food and water.

Instrumentation: Use whole-body plethysmography to measure respiratory parameters.

Procedure: a. Acclimate the rat to the plethysmography chamber. b. Record baseline

respiratory parameters for 30 minutes. c. Administer Avinza (morphine sulfate) at the desired

dose subcutaneously. d. Continuously monitor and record respiratory rate, tidal volume, and

minute ventilation. e. Once respiratory depression is established (e.g., a 50% decrease in

minute ventilation), administer naloxone intravenously at a starting dose of 100-400
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micrograms.[2] f. Continue to monitor respiratory parameters to assess the reversal of

depression. Titrate the naloxone dose as needed.

Data Analysis: Compare respiratory parameters at baseline, post-morphine, and post-

naloxone using appropriate statistical tests.

Protocol 2: Loperamide-Induced Constipation and Assessment of a Test Compound in Mice

Animal Model: Adult BALB/c mice.

Housing: Individually housed in cages with a wire mesh floor to allow for fecal pellet

collection.

Procedure: a. Induction of Constipation: Administer loperamide (e.g., 4 mg/kg)

subcutaneously twice daily for 3-4 days.[17] b. Treatment: On the test day, administer the

experimental compound or vehicle. c. Fecal Pellet Collection: Collect all fecal pellets

produced over a 4-hour period. d. Gastrointestinal Transit Assay: i. Administer a charcoal

meal (e.g., 5% charcoal in 10% gum arabic) orally. ii. After a set time (e.g., 30 minutes),

euthanize the mouse and carefully dissect the small intestine. iii. Measure the total length of

the small intestine and the distance the charcoal meal has traveled.

Data Analysis: a. Compare the number and weight of fecal pellets between treatment

groups. b. Calculate the gastrointestinal transit as a percentage: (distance traveled by

charcoal / total length of small intestine) x 100. Compare between groups.

Protocol 3: Assessment of Morphine-Induced Pica in Rats

Animal Model: Adult Wistar rats.

Housing: Individually housed with access to standard chow, water, and kaolin pellets (a form

of clay).

Procedure: a. Acclimate the rats to the housing conditions for several days. b. On the test

day, remove the standard chow, leaving only water and pre-weighed kaolin pellets. c.

Administer morphine at the desired dose. d. After a set period (e.g., 3 hours), weigh the

remaining kaolin pellets.
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Data Analysis: The amount of kaolin consumed is a measure of pica, which is an indicator of

nausea. Compare the amount of kaolin consumed between morphine-treated and control

groups.
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Caption: Mu-Opioid Receptor G-protein Signaling Pathway.
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Caption: Troubleshooting Workflow for Respiratory Depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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